molecular formula C32H26N2O6 B613451 Fmoc-Asn(Xan)-OH CAS No. 185031-78-1

Fmoc-Asn(Xan)-OH

Cat. No.: B613451
CAS No.: 185031-78-1
M. Wt: 534,57 g/mole
InChI Key: BHSJDYJRHPNVAM-SANMLTNESA-N
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Description

The compound “9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide” is a derivative of asparagine, an amino acid, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the xanthyl (Xan) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide typically involves the protection of the amino group of asparagine with the 9-fluorenylmethyloxycarbonyl group. This is followed by the protection of the side-chain amide group with the xanthyl group. The process generally includes the following steps:

    Protection of the Amino Group: The amino group of asparagine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide.

    Protection of the Side-Chain Amide Group: The side-chain amide group is protected by reacting the intermediate with xanthyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the synthesis of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide is typically carried out using automated solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide undergoes several types of chemical reactions, including:

    Deprotection Reactions: The removal of the 9-fluorenylmethyloxycarbonyl group is typically achieved using a base such as piperidine in dimethylformamide. The xanthyl group can be removed using mild acidic conditions.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides. This is typically achieved using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide for 9-fluorenylmethyloxycarbonyl group removal; mild acids for xanthyl group removal.

    Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in an organic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or peptide and the corresponding by-products from the removal of the protecting groups.

Scientific Research Applications

9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the solid-phase synthesis of peptides.

    Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

    Biomaterials: Employed in the development of bio-inspired materials due to its self-assembly properties.

    Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide primarily involves its role as a protected amino acid in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. The xanthyl group protects the side-chain amide group, allowing for selective deprotection and subsequent coupling reactions.

Comparison with Similar Compounds

9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide is unique due to the combination of the 9-fluorenylmethyloxycarbonyl and xanthyl protecting groups. Similar compounds include:

    9-fluorenylmethyloxycarbonyl-asparagine-hydroxide: Lacks the xanthyl group, offering less protection for the side-chain amide group.

    9-fluorenylmethyloxycarbonyl-glutamine(xanthyl)-hydroxide: Similar structure but with glutamine instead of asparagine, providing different reactivity and properties.

This compound’s unique combination of protecting groups makes it particularly useful in complex peptide synthesis, offering greater control and selectivity in the synthesis process.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSJDYJRHPNVAM-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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